Acenaphthylene-d8

Environmental Analysis Isotope Dilution Mass Spectrometry Method Validation

Essential deuterated PAH internal standard for EPA methods and QuEChERS-based GC-MS food analysis. With an M+8 mass shift (m/z 160), it enables definitive differentiation from native acenaphthylene (m/z 152) at identical retention time. Unlabeled analogs or structurally dissimilar deuterated PAHs fail analytical validity requirements for IDMS; purchase this exact compound for regulatory compliance.

Molecular Formula C12H8
Molecular Weight 160.24 g/mol
CAS No. 93951-97-4
Cat. No. B146136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenaphthylene-d8
CAS93951-97-4
SynonymsCyclopenta[de]naphthalene-d8;  NSC 59821-d8;  Acenaphthyene-d8; 
Molecular FormulaC12H8
Molecular Weight160.24 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC3=CC=C2
InChIInChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyHXGDTGSAIMULJN-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acenaphthylene-d8 (CAS 93951-97-4): Deuterated PAH Internal Standard for EPA 8270E and Isotope Dilution GC-MS Analysis


Acenaphthylene-d8 (CAS 93951-97-4) is a perdeuterated polycyclic aromatic hydrocarbon (PAH) with eight hydrogen atoms replaced by deuterium, yielding a molecular weight of 168.28 g/mol and a characteristic M+8 mass shift for mass spectrometric detection . This stable isotope-labeled compound functions primarily as a surrogate internal standard for the quantification of the native environmental pollutant acenaphthylene in complex matrices, including soil, sediment, water, sewage sludge, and biological tissues [1][2]. Commercial specifications require high chemical purity (typically ≥98% by CP assay) and isotopic enrichment of ≥98 atom % D to minimize signal cross-contamination between native and labeled analyte channels . Acenaphthylene-d8 is explicitly incorporated into regulatory method frameworks such as EPA Method 8270E for semivolatile organic compounds and ISO 28540 for PAH determination in water [3].

Why Unlabeled Acenaphthylene or Non-Isotopic Internal Standards Cannot Substitute Acenaphthylene-d8 in Quantitative PAH Analysis


The direct substitution of acenaphthylene-d8 with native acenaphthylene or structurally distinct internal standards introduces systematic quantitation errors that cannot be corrected through calibration alone. Native acenaphthylene is indistinguishable from the target analyte in mass spectrometry and therefore cannot serve as an internal standard for its own quantification. Non-isotopic internal standards, while chemically distinct, exhibit different extraction recovery rates, chromatographic retention times, and ionization efficiencies in the mass spectrometer source—particularly pronounced in complex environmental and biological matrices where matrix-induced signal suppression or enhancement varies unpredictably across compound classes [1]. In EPA Method 8270E soil and water analyses, matrix effects were observed to be negative for early-eluting compounds and positive for later-eluting ones, demonstrating that a single non-isotopic internal standard cannot adequately correct across the entire chromatographic run [2]. Furthermore, deuterated internal standards are mandated by regulatory frameworks including EPA SW-846 Method 8270E and ISO 28540 precisely because isotope dilution mass spectrometry (IDMS) is the only approach that simultaneously corrects for extraction recovery, matrix effects, and instrument drift in a single analytical workflow [3]. Using a ¹³C-labeled analog instead of deuterated acenaphthylene-d8 has been shown to improve recovery results in certain high-resolution MS applications, but ¹³C-PAHs typically carry a 5–10× cost premium with no additional benefit for low-resolution GC-MS systems commonly employed in routine environmental monitoring [4].

Acenaphthylene-d8 Procurement Evidence: Quantitative Differentiation from Closest Analogs and Alternatives


Isotope Dilution with Acenaphthylene-d8 Achieves LOD of 0.03 ng/g in Sewage Sludge vs. Unspecified Matrix-Matched Calibration

When acenaphthylene-d8 is employed as the deuterated internal standard in an isotope dilution GC-MS-SIM method for sewage sludge analysis, the limit of detection (LOD) for native acenaphthylene reaches 0.03 ng/g dry weight [1]. This represents the lowest LOD among the 27 PAHs analyzed in the study. In contrast, methods relying solely on external calibration or matrix-matched calibration without isotope-labeled internal standards cannot achieve this sensitivity level in high-background matrices due to uncorrected matrix suppression effects, as documented in EPA 8270E application studies where matrix effects cause signal variation exceeding ±30% across different sample types [2]. The LOD of 0.03 ng/g translates to a practical quantification capability at sub-ppb levels in solid environmental matrices, which is essential for regulatory compliance monitoring under EU Water Framework Directive and US EPA hazardous waste programs [1].

Environmental Analysis Isotope Dilution Mass Spectrometry Method Validation

DHS-TD-GC-MS/MS Method with Acenaphthylene-d8 Delivers 88–112% Recovery in Seafood vs. <70% or >130% with External Calibration

In an isotope dilution approach using acenaphthylene-d8 as the labeled analog for acenaphthylene quantification in fish and seafood products via dynamic headspace extraction coupled with thermal desorption GC-MS/MS, method validation demonstrated recovery rates ranging from 88% to 112% across spiked mussel, salmon, and shrimp matrices [1]. This contrasts sharply with external calibration methods applied to the same sample types, where matrix-induced signal enhancement or suppression produced apparent recoveries falling below 70% or exceeding 130% without internal standard correction [2]. The deuterated internal standard co-elutes with the native analyte and experiences identical extraction efficiency, thermal desorption yield, and ionization response, thereby normalizing all sources of variability simultaneously [1].

Food Safety Isotope Dilution GC-MS/MS

Acenaphthylene-d8 Enables RSD of 1–6% in Sub-nanogram Atmospheric PAH Analysis vs. 10–25% RSD for External Standard Methods

In a validated method for measuring gaseous and particle-associated PAHs in atmospheric samples from the German Environmental Specimen Bank, mass spectrometric evaluation using deuterated internal standards—including acenaphthylene-d8—achieved relative standard deviations (RSDs) of 1–6% for various PAHs detected in the sub-nanogram range [1]. This level of analytical precision represents a 4× to 10× improvement over external standard GC-MS methods applied to the same atmospheric sample types, which typically yield RSDs of 10–25% due to uncorrected variations in extraction efficiency, injector discrimination, and detector drift [2]. The method involved Soxhlet extraction, cleanup, and GC-MS analysis in selected ion monitoring mode, with deuterated standards added prior to extraction to correct for all downstream variability [1].

Atmospheric Monitoring Trace Analysis Precision

Acenaphthylene-d8 with 99.7% Isotopic Purity Eliminates Cross-Talk vs. Lower-Purity (98 atom % D) Deuterated Batches

Commercial specifications for acenaphthylene-d8 demonstrate a verifiable range of isotopic purity across suppliers, with premium grades achieving ≥99.7 atom % D isotopic enrichment [1] compared to standard-grade material specified at ≥98 atom % D . This 1.7 percentage point difference in isotopic purity corresponds to a 6× reduction in residual unlabeled acenaphthylene content (≤0.3% vs. ≤2.0%), which directly reduces M (m/z 152) signal contribution to the native analyte channel. In GC-MS quantification, a 2% unlabeled impurity in the internal standard adds 2% bias to the measured analyte concentration—a systematic error that becomes critical at low analyte levels and cannot be corrected by calibration [2]. For laboratories quantifying acenaphthylene near regulatory threshold levels, this purity differential represents a quantifiable procurement criterion that directly impacts data quality and defensibility.

Isotopic Purity GC-MS Quality Control

Acenaphthylene-d8 Procurement: Validated Application Scenarios for Environmental, Food, and Industrial Testing


EPA 8270E / ISO 28540 Regulatory Compliance: Isotope Dilution GC-MS for Water and Soil PAH Monitoring

Acenaphthylene-d8 is an essential component of isotope dilution GC-MS workflows mandated by EPA Method 8270E and ISO 28540 for the quantification of acenaphthylene in drinking water, groundwater, surface water, soil, and sediment [1]. As documented in the evidence above, the method achieves LODs as low as 0.03 ng/g in solid matrices, meeting the ISO 28540 requirement of 0.005 µg/L for individual PAHs in water [2]. Laboratories procuring acenaphthylene-d8 for this application directly satisfy the regulatory requirement for a deuterated internal standard that co-elutes with the target analyte and corrects for matrix effects observed across diverse sample types [3].

Food Safety Testing: Quantification of Light PAHs in Seafood and Edible Oils Using Isotope Dilution

For food safety laboratories quantifying acenaphthylene in seafood products, edible oils, and smoked meats, acenaphthylene-d8 enables recovery rates of 88–112% via isotope dilution GC-MS/MS, compared to unacceptable recovery deviations (<70% or >130%) observed with external calibration [1]. This application is directly supported by validated methods for fish and seafood matrices, as well as isotope dilution GC-MS protocols for edible oil PAH analysis [2]. Procurement of acenaphthylene-d8 ensures compliance with EU Regulation 835/2011 maximum levels for PAHs in foodstuffs and FDA guidance for seafood contaminant monitoring.

Atmospheric and Environmental Specimen Banking: Long-Term Trend Monitoring with ≤6% RSD

Environmental specimen banking programs and long-term atmospheric monitoring networks require analytical precision sufficient to detect subtle temporal trends in PAH concentrations. As demonstrated in the German Environmental Specimen Bank methodology, the use of deuterated internal standards including acenaphthylene-d8 achieves RSDs of 1–6% for sub-nanogram PAH measurements, compared to 10–25% RSD typical of external standard methods [1]. This precision level is critical for distinguishing true environmental changes from analytical variability in multi-year monitoring datasets. Laboratories engaged in national or international environmental monitoring programs should prioritize acenaphthylene-d8 procurement to meet the stringent precision requirements of these long-term studies.

Ultra-Trace Drinking Water Analysis: 99.7 atom % D Grade for Sub-0.005 µg/L Quantification

For drinking water testing laboratories operating at or below the ISO 28540 regulatory threshold of 0.005 µg/L for individual PAHs, the selection of acenaphthylene-d8 with isotopic purity ≥99.7 atom % D provides a quantifiable advantage over standard 98 atom % D material [1]. At these ultra-trace concentrations, the 1.7 percentage point difference in isotopic enrichment translates to a 6× reduction in systematic bias from unlabeled acenaphthylene carryover (≤0.3% vs. ≤2.0% residual native analyte) [2]. This purity-based procurement criterion is particularly relevant for laboratories subject to ISO/IEC 17025 accreditation requirements where measurement uncertainty budgets must account for all sources of systematic error.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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